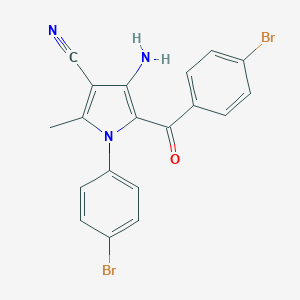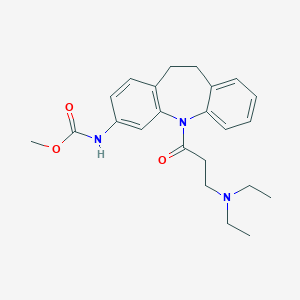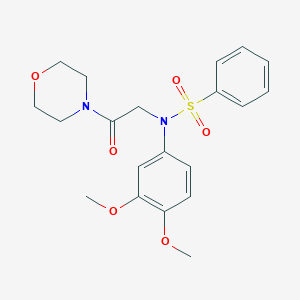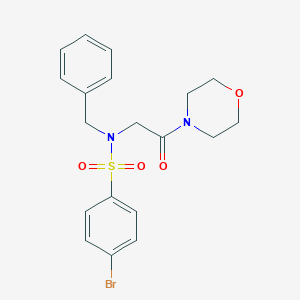
4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile, also known as BB-94, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. BB-94 belongs to a class of compounds known as matrix metalloproteinase inhibitors (MMPIs), which have been studied for their ability to inhibit the activity of enzymes involved in various physiological and pathological processes.
Wirkmechanismus
4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile works by binding to the active site of matrix metalloproteinases, preventing them from breaking down extracellular matrix proteins. This inhibition can lead to a decrease in tumor growth and metastasis, as well as a reduction in tissue remodeling associated with cardiovascular disease and inflammatory disorders.
Biochemische Und Physiologische Effekte
4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile has been shown to have a variety of biochemical and physiological effects, including inhibition of tumor growth and metastasis, reduction of atherosclerosis, and modulation of inflammatory processes. These effects are thought to be due to the inhibition of matrix metalloproteinases and subsequent changes in extracellular matrix protein turnover.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile is its specificity for matrix metalloproteinases, which allows for targeted inhibition of these enzymes without affecting other cellular processes. However, 4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile can also have off-target effects, and its use may be limited by its toxicity and stability in vivo.
Zukünftige Richtungen
Future research on 4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile may focus on improving its specificity and reducing its toxicity, as well as exploring its potential use in combination with other therapeutic agents. Additionally, the development of new MMPIs with improved properties may lead to new avenues for scientific research and therapeutic intervention.
Synthesemethoden
4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile can be synthesized using a variety of methods, including the reaction of 4-bromobenzoyl chloride with 4-bromophenylacetonitrile, followed by the addition of 2-methyl-1H-pyrrole-3-carbonitrile and ammonia. Other methods involve the use of different reagents and reaction conditions, but the overall goal is to produce a pure and stable form of 4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile for use in scientific research.
Wissenschaftliche Forschungsanwendungen
4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile has been studied for its potential use in a variety of scientific research applications, including cancer therapy, cardiovascular disease, and inflammatory disorders. MMPIs like 4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile are known to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This activity has been linked to various pathological processes, including tumor growth and metastasis, atherosclerosis, and tissue remodeling.
Eigenschaften
CAS-Nummer |
5264-90-4 |
|---|---|
Produktname |
4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile |
Molekularformel |
C19H13Br2N3O |
Molekulargewicht |
459.1 g/mol |
IUPAC-Name |
4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C19H13Br2N3O/c1-11-16(10-22)17(23)18(19(25)12-2-4-13(20)5-3-12)24(11)15-8-6-14(21)7-9-15/h2-9H,23H2,1H3 |
InChI-Schlüssel |
MNZFZOLJVOULHL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(N1C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Br)N)C#N |
Kanonische SMILES |
CC1=C(C(=C(N1C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Br)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[2-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-6-methoxyphenyl] benzenesulfonate](/img/structure/B186866.png)
![1-Oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B186869.png)
![1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B186870.png)



